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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetanilide

Cat. No.: B176197

Abstract: This technical guide provides an in-depth analysis of N-(3-bromo-4-
fluorophenyl)acetamide (CAS No: 1009-75-2), a key halogenated aromatic amide utilized
extensively in synthetic chemistry. Primarily serving as a versatile building block, its strategic
functionalization with bromine and fluorine atoms makes it a valuable precursor in the
development of complex organic molecules, particularly within the pharmaceutical and
agrochemical sectors. This document offers a detailed exploration of its chemical identity,
physicochemical properties, a validated synthetic protocol with mechanistic insights, and a
review of its applications. It is intended for researchers, chemists, and drug development
professionals who require a thorough understanding of this compound for laboratory and
industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its application in research and
development. The compound commonly referred to as 3'-Bromo-4'-fluoroacetanilide is
systematically named under IUPAC conventions to avoid ambiguity.

IUPAC Name:N-(3-bromo-4-fluorophenyl)acetamide[1][2][3]
The nomenclature is derived as follows:
o "acetamide": Refers to the acetyl group (CHsC=0) attached to a nitrogen atom.

e "N-(...)": Indicates that the substituent group is bonded to the nitrogen atom of the acetamide.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b176197?utm_src=pdf-interest
https://www.benchchem.com/product/b176197?utm_src=pdf-body
https://buildingblock.bocsci.com/product/3-bromo-4-fluoroacetanilide-cas-1009-75-2-293006.html
https://www.alfa-chemistry.com/product/3-bromo-4-fluoroacetanilide-cas-1009-75-2-26681.html
https://www.aifchem.com/product-ACYHJG801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e "phenyl": The substituent is a benzene ring.

e "3-bromo-4-fluoro”: Specifies the positions of the bromine and fluorine atoms on the phenyl
ring, relative to the point of attachment of the acetamido group (which is at position 1).

The common name, 3'-Bromo-4'-fluoroacetanilide, uses a "primed" numbering system to
differentiate the phenyl ring atoms from the acetamide group atoms, though this is less
common in modern systematic nomenclature.

Caption: Chemical structure of N-(3-bromo-4-fluorophenyl)acetamide.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1009-75-2 [1][2][4][5][6]
Molecular Formula CsH7BrFNO [1112][4116]
Molecular Weight 232.05 g/mol [11[2][4116]

OMWYNCIQAUQVNM-
InChl Key [2][6]
UHFFFAOYSA-N

| Canonical SMILES | CC(=0)NC1=CC(=C(C=C1)F)Br [[1][2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is crucial for its
handling, purification, and structural confirmation.

Table 2: Physicochemical Properties
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Property Value Source(s)

White to off-white
Appearance ) . [71[8]
crystalline solid/powder

Melting Point 149-152 °C [8]

Boiling Point 337.9 £ 32.0 °C (Predicted) [8]

Sparingly soluble in water;
Solubility soluble in organic solvents [7]

such as ethanol and acetone.

| pKa | 13.46 £ 0.70 (Predicted) [[7][8] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows
for the confident prediction of key spectroscopic features based on analysis of analogous
compounds.[9][10][11]

e 1H NMR: The spectrum is expected to show a sharp singlet for the methyl protons (—CH?3)
around o 2.2 ppm. The amide proton (-NH-) would appear as a broad singlet with a variable
chemical shift (typically & 8-10 ppm). The three aromatic protons will exhibit a complex
multiplet pattern due to ortho, meta, and para couplings, further complicated by coupling to
the 1°F nucleus.

e 13C NMR: Key signals include the methyl carbon (around & 24 ppm), the carbonyl carbon (o
168-170 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to
fluorine and bromine will show characteristic shifts, with the C-F signal being a large doublet
due to one-bond C-F coupling.

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=0 stretching
absorption (Amide | band) around 1670 cm~1. A sharp N-H stretching peak will be present
near 3300 cm~1, and the N-H bend (Amide Il band) will appear around 1550 cm~1. C-F and
C-Br stretching vibrations will be visible in the fingerprint region (1200-500 cm™1).
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e Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of bromine. Two peaks of nearly equal intensity
will appear at m/z 231 and 233, corresponding to the 7°Br and 81Br isotopes, respectively. A
common fragmentation pattern is the loss of the acetyl group to give the 3-bromo-4-
fluoroaniline fragment ion.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of N-(3-bromo-4-fluorophenyl)acetamide is
the N-acetylation of its corresponding aniline precursor, 3-bromo-4-fluoroaniline. This reaction
is a classic example of nucleophilic acyl substitution.

Caption: General workflow for the synthesis of N-(3-bromo-4-fluorophenyl)acetamide.

Experimental Protocol: N-acetylation of 3-Bromo-4-
fluoroaniline

This protocol describes a robust method for the synthesis and purification of the title
compound.

Materials:

e 3-Bromo-4-fluoroaniline (1.0 eq)

o Acetyl chloride (1.1 eq)

e Pyridine (1.2 eq)

e Dichloromethane (DCM), anhydrous
» Deionized water

o Ethanol (for recrystallization)
Procedure:

e Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve
3-bromo-4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of
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aniline). Cool the solution to 0 °C using an ice-water bath.

Reagent Addition: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise
addition of acetyl chloride (1.1 eq). Maintain the temperature at 0 °C during the addition.

o Scientist's Note: Pyridine acts as a base to neutralize the hydrochloric acid byproduct
generated during the reaction. This prevents the protonation of the starting aniline, which
would render it non-nucleophilic, and drives the equilibrium towards the product side.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), eluting
with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product spot should be significantly
less polar than the starting aniline spot.

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker
containing cold deionized water (approx. 3-4 times the volume of DCM). The product will
precipitate as a solid.

o Causality Insight: The product is sparingly soluble in water, while the pyridinium
hydrochloride salt and excess reagents are water-soluble. This step effectively quenches
the reaction and isolates the crude product.

Purification (Self-Validation): Collect the solid precipitate by vacuum filtration and wash it
thoroughly with cold deionized water. Purify the crude product by recrystallization from a
suitable solvent system, such as ethanol/water. Dry the resulting white crystals under
vacuum.

Characterization: Confirm the identity and purity of the final product by measuring its melting
point and acquiring spectroscopic data (*H NMR, IR) to compare against expected values.

Applications in Research and Drug Development

N-(3-bromo-4-fluorophenyl)acetamide is not typically an end-product but rather a crucial
intermediate or building block.[1][7] Its value lies in the strategic placement of its functional
groups, which serve as handles for further molecular elaboration.
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e Pharmaceutical Synthesis: The N-phenylacetamide scaffold is present in numerous
biologically active molecules.[12][13][14] The presence of halogen atoms significantly
influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.

o The fluorine atom can enhance metabolic stability by blocking sites of oxidative
metabolism and can increase binding affinity to target proteins through favorable
electrostatic interactions.

o The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-
heteroatom bonds to build molecular complexity.

o Agrochemical Research: Similar to pharmaceuticals, the development of new pesticides and
herbicides often relies on halogenated aromatic scaffolds to enhance efficacy and
environmental persistence.

» Materials Science: Substituted anilides can be used as precursors for polymers and other
advanced materials where tailored electronic properties are required.

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when handling any chemical reagent.

Table 3: Hazard Identification and Precautionary Statements
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GHS Statement

Hazard Category Description Source(s)
Code
o Harmful if
Acute Toxicity (Oral) H302 [31[4]
swallowed
Skin Irritation H315 Causes skin irritation [31141[8]

Causes serious eye
Eye Irritation H319 / H320 irritation / Causes eye [31[41[8]
irritation

: I May cause respiratory
Respiratory Irritation H335 o [3][4][8]
irritation

Avoid breathing dust.
Wash hands
_ thoroughly after
Prevention P261, P264, P270 ) [4181[15]
handling. Do not eat,
drink or smoke when

using this product.

| Response | P301+P312, P302+P352 | IF SWALLOWED: Call a POISON CENTER if you feel
unwell. IF ON SKIN: Wash with plenty of soap and water. |[4][15][16] |

» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,
safety glasses or goggles, and a lab coat.[16][17] Avoid formation and inhalation of dust.[15]
[17]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
substances.

» Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
environmental regulations.[15][17] Do not allow the product to enter drains or waterways.[16]
[17]

Conclusion
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N-(3-bromo-4-fluorophenyl)acetamide is a synthetically valuable compound whose utility is
defined by its strategically functionalized aromatic core. Its straightforward synthesis and the
orthogonal reactivity of its functional groups make it an important building block for medicinal
chemists and researchers in synthetic sciences. A thorough understanding of its properties,
synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective
and responsible application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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